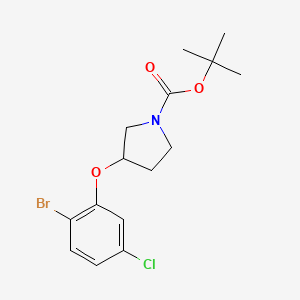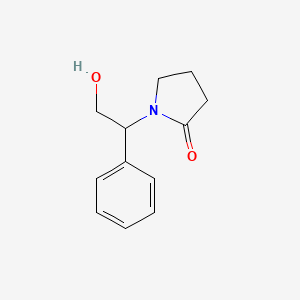
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidinone ring substituted with a hydroxy-phenylethyl group. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
In industrial settings, the synthesis of pyrrolidin-2-ones often involves the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams . These methods are chosen based on the desired yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The hydroxy-phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the stereochemistry of the pyrrolidinone ring and the spatial orientation of its substituents . These factors affect the binding mode to enantioselective proteins, leading to different biological profiles.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler derivative without the hydroxy-phenylethyl group.
Pyrrolidine-2,5-dione: A compound with an additional carbonyl group at the 5-position.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(2-hydroxy-1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2 |
Clé InChI |
BXYMIOKDTRBTMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


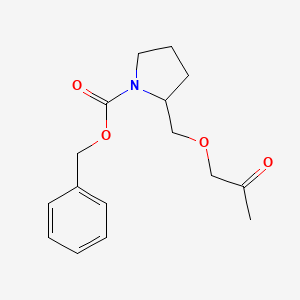
![methyl 4-[(10S,13R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14791261.png)
![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)
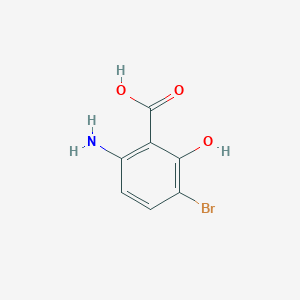
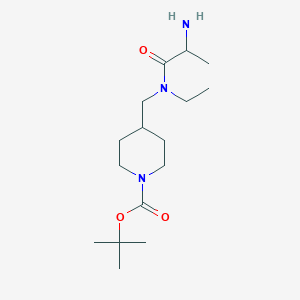
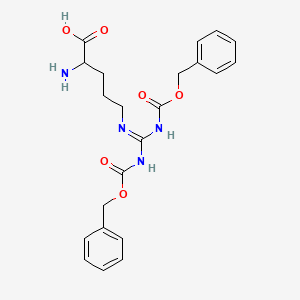
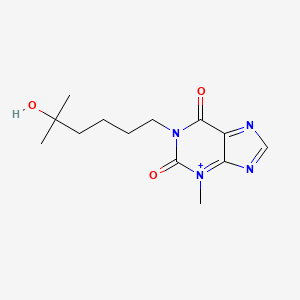
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
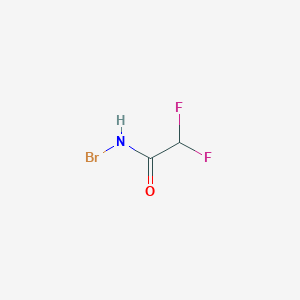
![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)
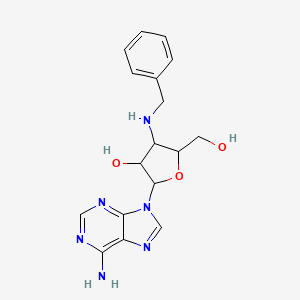
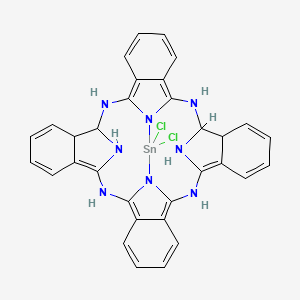
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
